2-Propanol-1,1,1,3,3,3-d6

Catalog No.
S802675
CAS No.
3976-29-2
M.F
C3H8O
M. Wt
66.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol-1,1,1,3,3,3-d6

CAS Number

3976-29-2

Product Name

2-Propanol-1,1,1,3,3,3-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-ol

Molecular Formula

C3H8O

Molecular Weight

66.13 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3

InChI Key

KFZMGEQAYNKOFK-WFGJKAKNSA-N

SMILES

CC(C)O

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O

Synthesis and Properties

Synthesis of 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone, a compound where all hydrogens are replaced with deuterium []. Studies have shown that 2-Propanol-1,1,1,3,3,3-d6 can exist in both anti and gauche conformations [].

Applications in NMR Spectroscopy

The primary application of 2-Propanol-1,1,1,3,3,3-d6 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules. Due to the presence of deuterium, which has a different magnetic spin than hydrogen, 2-Propanol-1,1,1,3,3,3-d6 acts as a solvent for NMR that produces a minimal background signal in the hydrogen (¹H) NMR spectrum. This reduces interference with the signals of interest from the target molecule being studied [].

Here are some additional benefits of using 2-Propanol-1,1,1,3,3,3-d6 in NMR:

  • Lock solvent: Due to its deuteration, 2-Propanol-1,1,1,3,3,3-d6 can be used as a deuterium lock solvent in NMR experiments. This helps maintain a stable magnetic field lock signal, which is crucial for obtaining high-quality spectra [].
  • Shift referencing: The distinct peak of the deuterated methyl groups in 2-Propanol-1,1,1,3,3,3-d6 can be used as an internal reference for chemical shift calibration in ¹H NMR experiments [].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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